molecular formula C11H8BrNO4 B412059 (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

Cat. No.: B412059
M. Wt: 298.09g/mol
InChI Key: HSBHPHATUCZNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate is a chemical compound with the molecular formula C11H8BrNO4. It is known for its unique structure, which includes a bromobenzoyl group attached to a pyrrolidinedione ring.

Preparation Methods

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2,5-pyrrolidinedione. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated products.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a less oxidized state.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate involves its interaction with molecular targets through its bromobenzoyl group. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

InChI

InChI=1S/C11H8BrNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2

InChI Key

HSBHPHATUCZNIU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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